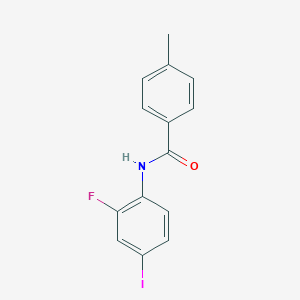![molecular formula C17H19N3O3 B244066 N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide, also known as FPhC, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with piperazine and subsequent acylation with N-phenylacetamide.
Mecanismo De Acción
The exact mechanism of action of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various in vitro and in vivo models. N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in these cells. In addition, N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide for lab experiments is its relatively low toxicity and high solubility. This makes it suitable for use in various in vitro and in vivo models. However, N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has also been shown to have limited stability in certain conditions, which can affect its pharmacological activity. In addition, the low yield of the synthesis process can make it difficult to obtain large quantities of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide for use in experiments.
Direcciones Futuras
There are several future directions for the research on N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide. Another area of interest is the investigation of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide for its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Finally, the development of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide analogs with improved pharmacological activity and stability is also an area of interest for future research.
Conclusion:
In conclusion, N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, as well as potential use in the treatment of neurological disorders. While there are limitations to its use in lab experiments, the future directions for research on N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide involves a multi-step process that starts with the reaction of furan-2-carboxylic acid with piperazine to form 4-(furan-2-ylcarbonyl)piperazine. This intermediate is then acylated with N-phenylacetamide to produce N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide. The overall yield of this process is approximately 30%.
Aplicaciones Científicas De Investigación
N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in various in vitro and in vivo models. N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H19N3O3 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O3/c1-13(21)18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)17(22)16-3-2-12-23-16/h2-7,12H,8-11H2,1H3,(H,18,21) |
Clave InChI |
YEEKSIFBLIIOJE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)